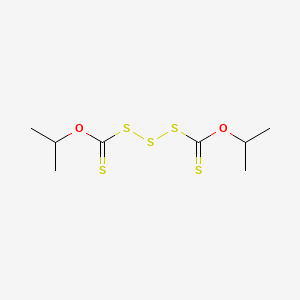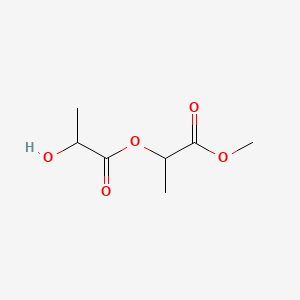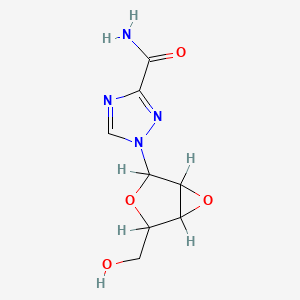
2',3'-Epoxy Ribavirin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Epoxy Ribavirin is a derivative of Ribavirin, a synthetic guanosine analogue with broad-spectrum antiviral activity. Ribavirin has been used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and Lassa fever. The epoxy modification at the 2’ and 3’ positions of the ribose ring in Ribavirin enhances its chemical properties, potentially leading to improved antiviral efficacy and reduced cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Epoxy Ribavirin typically involves the following steps:
Starting Material: Ribavirin is used as the starting material.
Epoxidation: The hydroxyl groups at the 2’ and 3’ positions of the ribose ring are oxidized to form an epoxide.
Purification: The product is purified using chromatographic techniques to obtain pure 2’,3’-Epoxy Ribavirin.
Industrial Production Methods: Industrial production of 2’,3’-Epoxy Ribavirin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’-Epoxy Ribavirin undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic conditions.
Major Products:
Diols: Formed by the reduction of the epoxide ring.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2’,3’-Epoxy Ribavirin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogues with potential antiviral activity.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Industry: Used in the development of antiviral drugs and as a research tool in pharmaceutical studies.
Wirkmechanismus
The mechanism of action of 2’,3’-Epoxy Ribavirin involves several pathways:
Inhibition of Viral RNA Synthesis: The compound interferes with the synthesis of viral RNA by inhibiting RNA-dependent RNA polymerase.
Lethal Mutagenesis: It induces mutations in the viral genome, leading to error catastrophe and loss of viral infectivity.
Immune Modulation: Enhances the host immune response by modulating cytokine production and promoting antiviral immunity.
Vergleich Mit ähnlichen Verbindungen
Ribavirin: The parent compound with broad-spectrum antiviral activity.
Viramidine: A prodrug of Ribavirin with improved pharmacokinetic properties.
Favipiravir: An antiviral compound with a similar mechanism of action but different chemical structure.
Uniqueness of 2’,3’-Epoxy Ribavirin:
Enhanced Chemical Stability: The epoxide modification enhances the chemical stability of the compound.
Potential for Reduced Cytotoxicity: The modification may reduce the cytotoxic effects associated with Ribavirin.
Improved Antiviral Efficacy: The compound has shown potential for improved antiviral efficacy compared to Ribavirin.
Eigenschaften
CAS-Nummer |
131922-29-7 |
|---|---|
Molekularformel |
C8H10N4O4 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H10N4O4/c9-6(14)7-10-2-12(11-7)8-5-4(16-5)3(1-13)15-8/h2-5,8,13H,1H2,(H2,9,14) |
InChI-Schlüssel |
LNMRCEJNQCIOJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1C2C3C(O3)C(O2)CO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
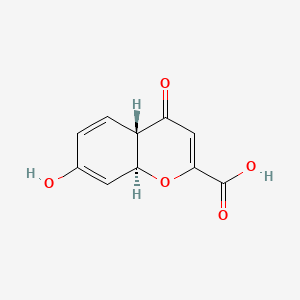
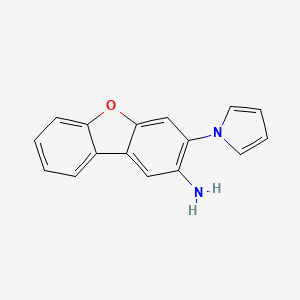
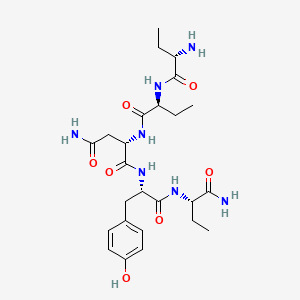
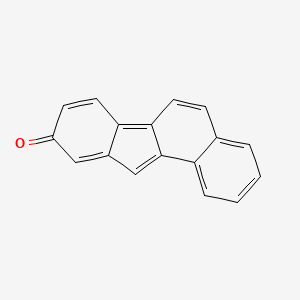



![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
